3-Phenyl-7-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]triazolo[4,5-d]pyrimidine
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Overview
Description
3-Phenyl-7-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]triazolo[4,5-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-Phenyl-7-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]triazolo[4,5-d]pyrimidine involves the inhibition of protein kinases by binding to their active sites. This leads to the disruption of cellular signaling pathways that are critical for cell survival and proliferation. The compound has shown selectivity towards certain protein kinases, making it a potential candidate for targeted therapy.
Biochemical And Physiological Effects
Studies have shown that 3-Phenyl-7-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]triazolo[4,5-d]pyrimidine can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models. The compound has been found to have low toxicity in normal cells, making it a potentially safe and effective anticancer agent.
Advantages And Limitations For Lab Experiments
One advantage of 3-Phenyl-7-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]triazolo[4,5-d]pyrimidine is its selectivity towards certain protein kinases, making it a potential candidate for targeted therapy. However, one limitation is the lack of clinical data on the compound's safety and efficacy in humans. Further studies are needed to determine its potential as a therapeutic agent.
Future Directions
There are several future directions for research on 3-Phenyl-7-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]triazolo[4,5-d]pyrimidine. One direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune disorders and viral infections. Another direction is to investigate its mechanism of action in more detail, including its interactions with specific protein kinases. Additionally, further studies are needed to determine the compound's pharmacokinetics and toxicity in humans.
Synthesis Methods
The synthesis method of 3-Phenyl-7-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]triazolo[4,5-d]pyrimidine involves the reaction of 3-(pyridin-3-yloxymethyl)azetidin-1-amine with 3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Scientific Research Applications
3-Phenyl-7-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]triazolo[4,5-d]pyrimidine has potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and chemical biology. It has been studied as a potential inhibitor of protein kinases, which play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been studied as a potential anticancer agent.
properties
IUPAC Name |
3-phenyl-7-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-2-5-15(6-3-1)26-19-17(23-24-26)18(21-13-22-19)25-10-14(11-25)12-27-16-7-4-8-20-9-16/h1-9,13-14H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSHHWMHZGBOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)COC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine |
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